![molecular formula C16H16N2O3 B14808341 N'-[2-(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B14808341.png)
N'-[2-(4-methylphenoxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-methylphenoxy)acetyl]benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of a benzohydrazide group attached to a 4-methylphenoxyacetyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-[2-(4-methylphenoxy)acetyl]benzohydrazide typically involves the reaction of 4-methylphenoxyacetic acid with benzohydrazide under specific reaction conditions. The process generally includes the following steps:
Esterification: 4-methylphenoxyacetic acid is esterified to form the corresponding ester.
Hydrazinolysis: The ester is then reacted with hydrazine to form the hydrazide.
Acylation: The hydrazide is acylated with benzoyl chloride to yield N’-[2-(4-methylphenoxy)acetyl]benzohydrazide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N’-[2-(4-methylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzohydrazide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[2-(4-methylphenoxy)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
N’-[2-(4-methylphenoxy)acetyl]benzohydrazide can be compared with other benzohydrazide derivatives, such as:
- N’-[2-(4-chlorophenoxy)acetyl]benzohydrazide
- N’-[2-(4-methoxyphenoxy)acetyl]benzohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. N’-[2-(4-methylphenoxy)acetyl]benzohydrazide is unique due to the presence of the 4-methylphenoxy group, which imparts specific reactivity and potential biological activity.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-12-7-9-14(10-8-12)21-11-15(19)17-18-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
PWRAWWRJSMOUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



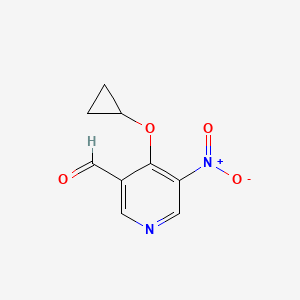
![3,4-Dimethyl-6-[(propan-2-yl)oxy][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14808277.png)
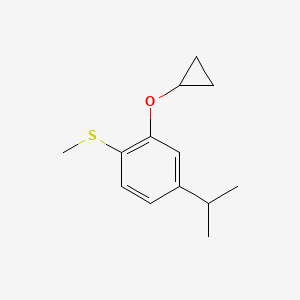
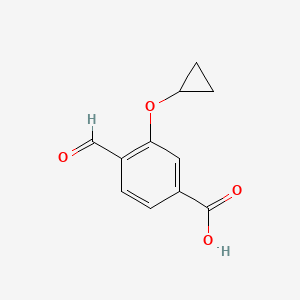
![2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B14808300.png)
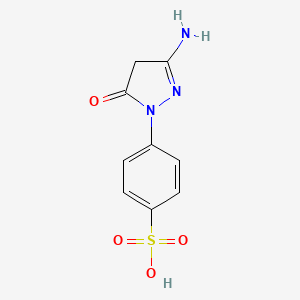
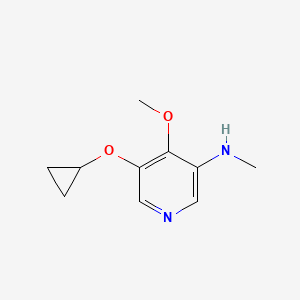

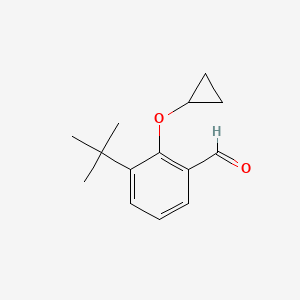

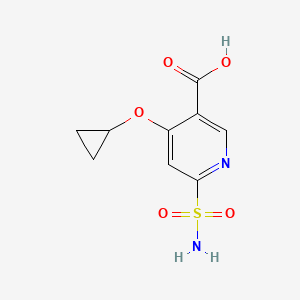
![(E)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide](/img/structure/B14808359.png)

